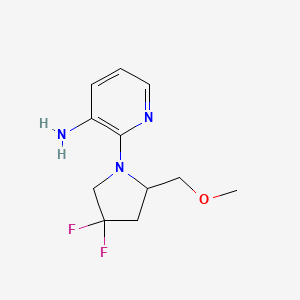
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Übersicht
Beschreibung
The compound “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H15F2N3O and a molecular weight of 243.25 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Physical And Chemical Properties Analysis
The physical form of “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is reported to be a liquid . Other physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Fluorinated Heterocyclic Scaffolds : This compound serves as a precursor in the synthesis of fluorinated heterocyclic scaffolds, which are attractive due to their potential pharmaceutical applications. The synthesis involves Michael addition and Mannich reaction, leading to novel functionalized carboxymides (Revanna et al., 2013).
Methodologies in Organic Synthesis
Asymmetric Synthesis : The compound has been used in the development of efficient methodologies for asymmetric synthesis, demonstrating its utility as an intermediate for synthesizing bioactive molecules. A practical large-scale synthesis showcases its application in generating useful intermediates without the need for chromatography (Kotian et al., 2005).
Cycloaddition Reactions : Studies have also explored its involvement in 1,3-dipolar cycloaddition reactions, leading to the synthesis of pyrrolidines with various substituents, demonstrating the compound's versatility in creating structurally diverse molecules (Markitanov et al., 2016).
Catalysis and Reactions
- Catalytic Applications : The compound finds use in catalysis, exemplified by studies on ethylene oligomerization using nickel(II) complexes. This showcases its role in facilitating chemical transformations with industrial relevance (Nyamato et al., 2016).
Synthetic Intermediates
- Synthesis of Pyrrolidines and Pyrimidines : The compound's derivatives have been utilized in the synthesis of 3-substituted pyrrolidines and pyrimidines, highlighting its value as a synthetic intermediate in constructing complex nitrogen-containing heterocycles (Kurkin et al., 2007).
Antibacterial Activity
- Antibacterial Compound Synthesis : Research into the compound's derivatives has led to the development of new cyanopyridine derivatives with noted antimicrobial activity, demonstrating the potential for contributing to the development of new antibacterial agents (Bogdanowicz et al., 2013).
Wirkmechanismus
Pyrrolidines
are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Indole derivatives
possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Eigenschaften
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O/c1-17-6-8-5-11(12,13)7-16(8)10-9(14)3-2-4-15-10/h2-4,8H,5-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJGBIOGUFRZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C2=C(C=CC=N2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



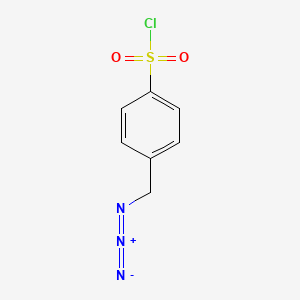
![4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1478071.png)

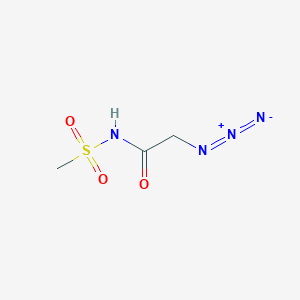
![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)

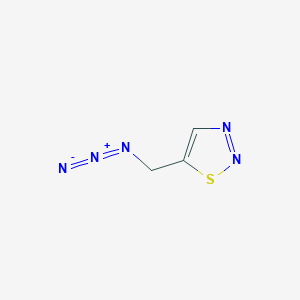

![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1478083.png)
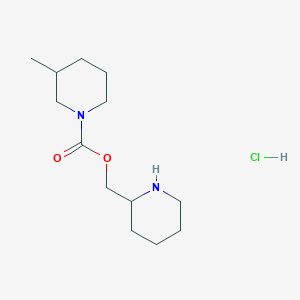

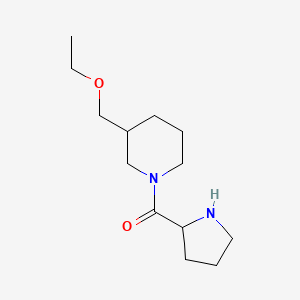
![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)
![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)